molecular formula C7H15Cl2N3 B12222394 1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride

1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride

Cat. No.: B12222394
M. Wt: 212.12 g/mol
InChI Key: WCZFOHKLZBDPAH-UHFFFAOYSA-N
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Description

1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride typically involves the reaction of 1,3-dimethylpyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride
  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride

Comparison: Compared to similar compounds, 1-(1,3-Dimethylpyrazol-4-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-5(8)7-4-10(3)9-6(7)2;;/h4-5H,8H2,1-3H3;2*1H

InChI Key

WCZFOHKLZBDPAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)N)C.Cl.Cl

Origin of Product

United States

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